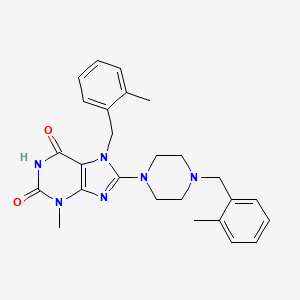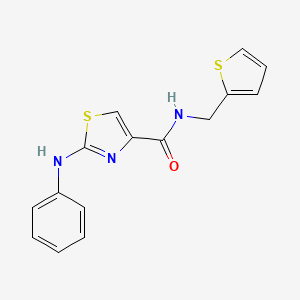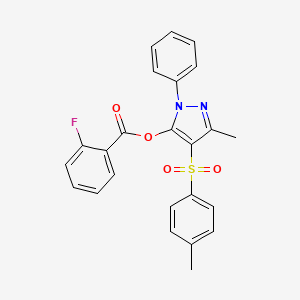![molecular formula C20H20ClF3N4O B2526518 3-(4-氯-3-(三氟甲基)苯基)-N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)丙酰胺 CAS No. 1797710-85-0](/img/structure/B2526518.png)
3-(4-氯-3-(三氟甲基)苯基)-N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a fascinating chemical compound with an intricate structure
科学研究应用
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is utilized in:
Chemistry: As a building block for more complex molecules.
Biology: For studying biochemical pathways and interactions.
Medicine: Potentially as a pharmacophore in drug design.
Industry: In the synthesis of specialized polymers and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the formation of a propanamide backbone, functionalization with a trifluoromethylated aromatic ring, and the introduction of a pyrazolopyrimidine moiety. Reaction conditions often include specific temperatures, solvents like dichloromethane, and catalysts like palladium on carbon.
Industrial Production Methods
Industrially, the compound can be synthesized through a multi-step process that involves precise control over reaction conditions to ensure high yield and purity. Automation and continuous flow chemistry are often employed to scale up the production.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions including:
Oxidation: Typically involves reagents like potassium permanganate.
Reduction: Often employs hydrogen gas with a palladium catalyst.
Substitution: Chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents include:
Potassium permanganate for oxidation.
Hydrogen gas and palladium for reduction.
Sodium hydroxide for nucleophilic substitution.
Major Products
The products of these reactions depend on the reactants and conditions used but can include oxidized derivatives, reduced forms, and substituted compounds with new functional groups.
作用机制
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity. This can result in a cascade of biochemical events that lead to its observed effects.
相似化合物的比较
Compared to other compounds with similar structures:
3-(4-chloro-2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl)propanamide: Varies in the length of the alkyl chain, impacting its physical and chemical properties.
List of Similar Compounds
3-(4-chloro-2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl)propanamide
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)butyl)propanamide
Hope that gives you a clear overview of this compound and its various facets. What piqued your interest about it?
属性
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O/c1-13-9-18-26-11-15(12-28(18)27-13)3-2-8-25-19(29)7-5-14-4-6-17(21)16(10-14)20(22,23)24/h4,6,9-12H,2-3,5,7-8H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZVPBVVVFKBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526437.png)


![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)
![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)
![N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide](/img/structure/B2526447.png)

![N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2526450.png)
![4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2526451.png)
![1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526452.png)
![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)


![3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2526457.png)
